molecular formula C20H14N2O B1656224 1-oxido-N,2-diphenylindol-1-ium-3-imine CAS No. 5165-73-1

1-oxido-N,2-diphenylindol-1-ium-3-imine

Cat. No.: B1656224
CAS No.: 5165-73-1
M. Wt: 298.3 g/mol
InChI Key: OMLVTWQXJOYIGJ-UHFFFAOYSA-N
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Description

1-Oxido-N,2-diphenylindol-1-ium-3-imine is a nitrogen-containing heterocyclic compound characterized by an indole backbone modified with phenyl substituents at the N- and 2-positions, an imine group at the 3-position, and an oxygen atom (oxide) at the 1-position. This structural arrangement confers unique electronic and steric properties, making it of interest in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No.

5165-73-1

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

1-oxido-N,2-diphenylindol-1-ium-3-imine

InChI

InChI=1S/C20H14N2O/c23-22-18-14-8-7-13-17(18)19(21-16-11-5-2-6-12-16)20(22)15-9-3-1-4-10-15/h1-14H

InChI Key

OMLVTWQXJOYIGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=NC4=CC=CC=C4)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=NC4=CC=CC=C4)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-Phenyl-Phthalimide

  • Structure : Features a phthalimide core with a phenyl group at the N-position and chlorine at the 3-position (Fig. 1 in ).
  • Key Differences : Unlike 1-oxido-N,2-diphenylindol-1-ium-3-imine, this compound lacks the imine group at position 3 and the oxide at position 1. The chlorine substituent enhances electrophilicity, favoring nucleophilic substitution reactions in polymer precursor synthesis .

1H-Isoindol-3-Amine Derivatives

  • Example: 1H-Isoindol-3-amine, 1-[(3-nitrophenyl)imino]-, (Z) ().
  • Structure: Contains an isoindole backbone with a nitro-substituted phenylimino group.
  • Key Differences : The absence of an oxide group and the presence of a nitro substituent alter electronic properties. The imine group in this compound may facilitate coordination chemistry, similar to the target molecule.

Imine-Functionalized Indol-2-One Derivatives

  • Example: 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one ().
  • Structure : Combines an indol-2-one core with an allyl group and a dichlorophenylimine substituent.
  • Key Differences : The indol-2-one scaffold introduces a ketone oxygen, differing from the oxide group in the target compound. The dichlorophenylimine group enhances hydrophobicity and may influence bioactivity.

Aryl-Substituted Isoindole Derivatives

  • Example: 1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2-bromobenzyl)oxime ().
  • Structure : Integrates an isoindole ring with aryl and oxime substituents.
  • Key Differences : The oxime group introduces hydrogen-bonding capability, whereas the target compound’s oxide and imine groups may favor redox activity or metal coordination.

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Functional Groups Potential Applications
1-Oxido-N,2-diphenylindol-1-ium-3-imine Indole N-phenyl, 2-phenyl, 3-imine, 1-oxide Imine, Oxide Catalysis, Coordination complexes
3-Chloro-N-phenyl-phthalimide Phthalimide N-phenyl, 3-chloro Imide, Chloride Polymer synthesis
1H-Isoindol-3-amine derivatives Isoindole Nitrophenylimino Imine, Nitro Organic electronics
Imine-functionalized indol-2-ones Indol-2-one Allyl, dichlorophenylimine Imine, Ketone Pharmaceuticals
Aryl-substituted isoindoles Isoindole Aryl, oxime Oxime, Isoindole Materials science

Research Findings and Gaps

  • Synthesis Challenges : The target compound’s oxide and imine groups may require controlled oxidation and condensation steps, as seen in isoindole and phthalimide syntheses .
  • Data Limitations: No direct spectroscopic or crystallographic data for 1-oxido-N,2-diphenylindol-1-ium-3-imine are available in the provided evidence. SHELX-based refinements () are irrelevant here but underscore the need for crystallographic validation.

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